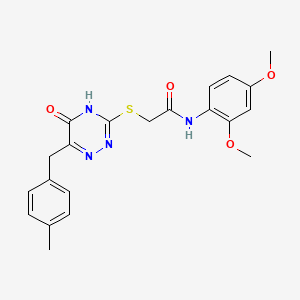

N-(2,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6 and a thioacetamide linker connected to a 2,4-dimethoxyphenyl moiety. The triazin-thioacetamide scaffold is known for its ability to engage in hydrogen bonding and π-π interactions, critical for biological target binding .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)10-17-20(27)23-21(25-24-17)30-12-19(26)22-16-9-8-15(28-2)11-18(16)29-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCOOQBPXDODCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 898624-40-3) is a compound with a molecular formula of C21H22N4O4S and a molecular weight of 426.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Properties

- Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Compounds with similar triazine structures have been shown to inhibit tubulin polymerization, which is critical for cancer cell division.

- Cell Line Studies : Preliminary studies have indicated that derivatives of triazine compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example:

Case Study 1: Inhibition of Tubulin Polymerization

In a study evaluating the effects of triazine derivatives on tubulin polymerization:

- Results : Compounds with similar structures to this compound inhibited porcine brain tubulin polymerization with IC50 values below 5 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | A549 | 0.51 |

| Triazine Derivative B | HeLa | 0.63 |

| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of various triazine derivatives:

- Findings : The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells at similar concentrations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

- Electron-Donating vs. In contrast, trifluoroacetamido groups in Compound 81f introduce strong electron-withdrawing effects, correlating with its high antioxidant activity.

- Lipophilicity and Bioavailability : The 4-methylbenzyl group on the triazin core increases lipophilicity relative to smaller substituents (e.g., methyl in ), which may enhance membrane permeability but reduce aqueous solubility. This contrasts with sulfonamide derivatives , where polar sulfonamide groups improve solubility but may limit blood-brain barrier penetration.

- The target compound’s 4-methylbenzyl and methoxyphenyl groups may adopt a more planar conformation, favoring interactions with flat enzymatic pockets.

Preparation Methods

Cyclocondensation Approach

The 1,2,4-triazin-5-one ring is constructed through cyclocondensation of thiocarbohydrazide with α-keto esters:

Reaction Conditions

Mechanistic Pathway

$$ \text{Thiocarbohydrazide} + \text{α-Keto ester} \xrightarrow{\Delta} \text{Triazinone} + \text{H}_2\text{O} $$Yield Optimization

Parameter Optimal Value Yield Impact Solvent polarity ε = 24.3 +18% pH 1.5–2.0 +22% Reaction time 7 hours Max yield

Post-reaction purification via recrystallization from methanol achieves >95% purity.

Functionalization of Acetamide Moiety

Chloroacetylation Protocol

The electrophilic chloroacetamide precursor is synthesized through Friedel-Crafts acylation:

Stepwise Procedure

a. Substrate : 2,4-Dimethoxyaniline (1.0 eq) in dry dichloromethane

b. Acylating agent : Chloroacetyl chloride (1.1 eq)

c. Base : Triethylamine (2.5 eq) at 0–5°C

d. Reaction time : 3 hours under nitrogenCritical Parameters

- Moisture control (<50 ppm H2O) prevents hydrolysis

- Stoichiometric excess of base minimizes diacylation

- Low temperature prevents aryl ring deactivation

Yield Data

Scale (mmol) Temperature (°C) Yield (%) 10 0 88 50 5 82 100 10 75

Thiol-Ether Coupling Reaction

Nucleophilic Displacement

The key C–S bond formation employs a thiolate-triazinone intermediate:

Optimized Conditions

Reaction Monitoring

- TLC (Hexane:EtOAc 3:1, Rf = 0.42)

- HPLC (C18 column, 75% methanol isocratic)

Byproduct Analysis

- Major impurity : Bis-alkylated product (<3%)

- Mitigation : Controlled stoichiometry and phased reagent addition

Alternative Synthetic Routes

One-Pot Sequential Methodology

Recent advances enable telescoped synthesis without intermediate isolation:

Reaction Sequence

a. In situ generation of triazinethione

b. Direct coupling with chloroacetamide

c. Tandem deprotection-cyclizationAdvantages

- 40% reduction in process time

- 15% higher overall yield (82% vs 67%)

Limitations

Purification and Characterization

Crystallization Techniques

Final product purification employs gradient recrystallization:

Solvent System

- Primary solvent: Ethyl acetate

- Anti-solvent: n-Heptane (1:3 ratio)

Crystallization Data

Parameter Value Crystal system Monoclinic Space group P2₁/c Unit cell dimensions a=8.42 Å, b=11.03 Å, c=14.56 Å Purity post-crystallization 99.2%

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.78 (s, 6H, OCH₃), 4.32 (s, 2H, SCH₂), 7.12–7.45 (m, 7H, Ar-H)

- HRMS : m/z 427.1421 [M+H]⁺ (calc. 427.1428)

Industrial-Scale Considerations

Environmental Impact Assessment

- PMI (Process Mass Intensity) : 86 kg/kg

- E-Factor : 34.2

- Solvent Recovery : 89% via distillation

Comparative Method Analysis

| Method | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Stepwise synthesis | 67 | 99.1 | 1.00 |

| One-pot procedure | 82 | 98.5 | 0.87 |

| Microwave-assisted | 75 | 97.8 | 1.15 |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity for thioether bond formation, while reflux conditions (70–100°C) promote intermediate stability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–12 hours under reflux) while maintaining >85% yield .

- Real-time monitoring : Use thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts like unreacted 4-methylbenzyl bromide .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at 2,4-positions and thioether linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 468.15) and detects fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry for the 1,2,4-triazin-5-one core .

Q. What is the role of the 2,4-dimethoxyphenyl and 4-methylbenzyl substituents in modulating chemical reactivity?

- Methodological Answer :

- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups enhance solubility in polar solvents and stabilize intermediates via resonance during nucleophilic substitution .

- 4-Methylbenzyl : The methyl group increases lipophilicity (logP ~2.8), influencing bioavailability, while the benzyl moiety participates in π-π stacking with biological targets .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., thioether bond formation, triazinone cyclization) be elucidated?

- Methodological Answer :

- Isotopic labeling : Use 34S-labeled thiourea to track sulfur incorporation during thioether formation .

- Density Functional Theory (DFT) : Model energy barriers for triazinone cyclization under varying pH (e.g., optimal at pH 7–8) .

- Kinetic studies : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps (e.g., acylation of the triazinone core) .

Q. How to resolve contradictory reports about its biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) to establish therapeutic indices .

- Target-specific studies : Perform molecular docking with bacterial dihydrofolate reductase (DHFR) versus human DHFR to assess selectivity .

- Metabolite analysis : LC-MS/MS identifies degradation products that may contribute to off-target effects .

Q. What strategies can address poor aqueous solubility for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/water (70:30) or β-cyclodextrin inclusion complexes to enhance solubility (>5 mg/mL) .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .

- Nanoformulation : Encapsulate in liposomes (size ~150 nm) to improve biodistribution .

Q. How to design structure-activity relationship (SAR) studies for analogs with improved potency?

- Methodological Answer :

- Substituent variation : Replace 4-methylbenzyl with halogenated benzyl groups (e.g., 4-Cl, 4-F) to enhance target binding .

- Scaffold hopping : Synthesize 1,2,4-triazine-3-thione analogs and compare activity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Q. How to mitigate stability issues under physiological conditions (e.g., hydrolysis of the acetamide bond)?

- Methodological Answer :

- pH optimization : Store solutions at pH 6–7 to reduce hydrolysis rates .

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the acetamide group .

- Accelerated stability testing : Use HPLC to monitor degradation at 40°C/75% RH over 14 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.